molecular formula C14H12ClN3O B15284049 4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine

4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine

Cat. No.: B15284049
M. Wt: 273.72 g/mol
InChI Key: QCIWLEJGITXPQE-UHFFFAOYSA-N
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Description

4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a chlorine atom at the 5-position and a methoxy group attached to a phenylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or other critical pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-bromo-1H-benzimidazol-2-yl)methoxy]phenylamine
  • 4-[(5-fluoro-1H-benzimidazol-2-yl)methoxy]phenylamine
  • 4-[(5-methyl-1H-benzimidazol-2-yl)methoxy]phenylamine

Uniqueness

4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]aniline

InChI

InChI=1S/C14H12ClN3O/c15-9-1-6-12-13(7-9)18-14(17-12)8-19-11-4-2-10(16)3-5-11/h1-7H,8,16H2,(H,17,18)

InChI Key

QCIWLEJGITXPQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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